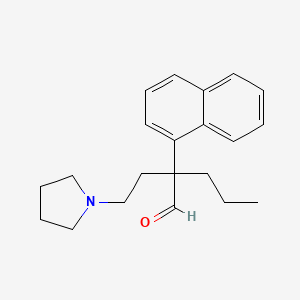
1-Naphthaleneacetaldehyde, alpha-propyl-alpha-(2-pyrrolidinoethyl)-
描述
1-Naphthaleneacetaldehyde, alpha-propyl-alpha-(2-pyrrolidinoethyl)- is a complex organic compound characterized by its naphthalene ring structure attached to an acetaldehyde group, which is further substituted with a propyl group and a pyrrolidinoethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneacetaldehyde, alpha-propyl-alpha-(2-pyrrolidinoethyl)- typically involves multi-step organic reactions. One common method includes:
Starting Material Preparation: The synthesis begins with the preparation of naphthaleneacetaldehyde, which can be synthesized from naphthalene through a Friedel-Crafts acylation followed by reduction.
Substitution Reaction: The naphthaleneacetaldehyde undergoes a substitution reaction where the aldehyde group is modified to introduce the propyl and pyrrolidinoethyl groups. This step often involves the use of Grignard reagents or organolithium compounds to form the desired side chains.
Final Assembly: The final step involves the coupling of the substituted naphthaleneacetaldehyde with the pyrrolidinoethyl group under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in batches.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
化学反应分析
Types of Reactions
1-Naphthaleneacetaldehyde, alpha-propyl-alpha-(2-pyrrolidinoethyl)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidinoethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
Oxidation: Formation of naphthaleneacetic acid derivatives.
Reduction: Formation of naphthaleneethanol derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
科学研究应用
1-Naphthaleneacetaldehyde, alpha-propyl-alpha-(2-pyrrolidinoethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 1-Naphthaleneacetaldehyde, alpha-propyl-alpha-(2-pyrrolidinoethyl)- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.
Pathways Involved: The compound may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
相似化合物的比较
Similar Compounds
- 1-Naphthaleneacetaldehyde, alpha-isopropyl-alpha-(2-pyrrolidinoethyl)-
- 1-Naphthaleneacetaldehyde, alpha-methyl-alpha-(2-pyrrolidinoethyl)-
Uniqueness
1-Naphthaleneacetaldehyde, alpha-propyl-alpha-(2-pyrrolidinoethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The propyl group provides different steric and electronic effects, influencing the compound’s reactivity and interactions with biological targets.
This detailed overview covers the essential aspects of 1-Naphthaleneacetaldehyde, alpha-propyl-alpha-(2-pyrrolidinoethyl)-, from its synthesis to its applications and mechanisms of action
属性
IUPAC Name |
2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-2-12-21(17-23,13-16-22-14-5-6-15-22)20-11-7-9-18-8-3-4-10-19(18)20/h3-4,7-11,17H,2,5-6,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWMXVBUSCANHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCN1CCCC1)(C=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865583 | |
| Record name | 2-(Naphthalen-1-yl)-2-[2-(pyrrolidin-1-yl)ethyl]pentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30121-13-2, 31113-23-2 | |
| Record name | 1-Naphthaleneacetaldehyde, alpha-propyl-alpha-(2-pyrrolidinoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030121132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC171404 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aurate(1-), tetrachloro-, ammonium (1:1), (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


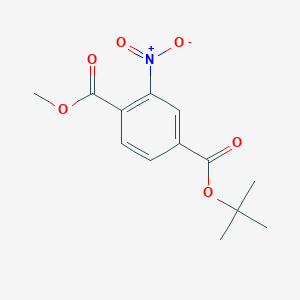
![tert-butyl N-[(2R)-1-(2-fluorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B8231384.png)
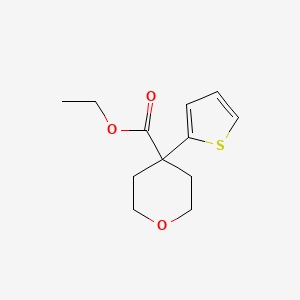
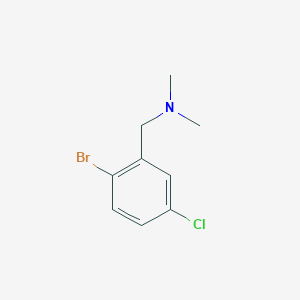
![2-[(2,4-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8231411.png)
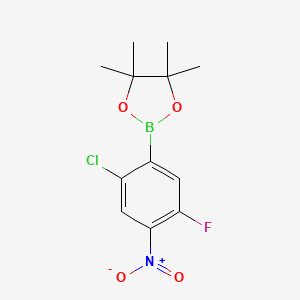
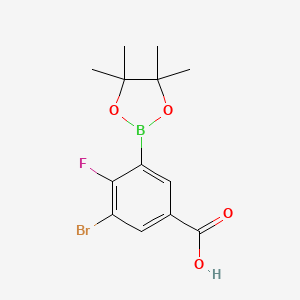
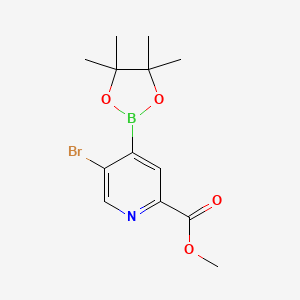
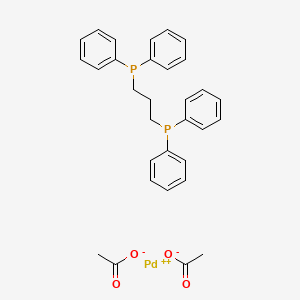
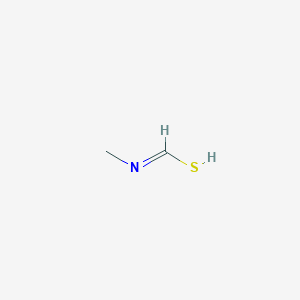
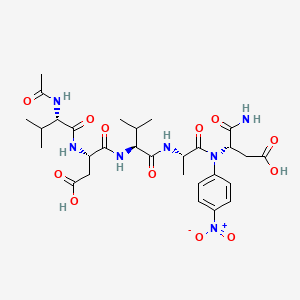
![2-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methoxy]acetic Acid](/img/structure/B8231463.png)
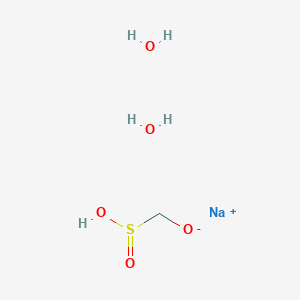
![2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(E)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8231487.png)
